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Compound of Interest

Compound Name: 2-Ethylproline hydrochloride

CAS No.: 1332530-89-8

Cat. No.: B1465126

Get Quote

Structural Control in Peptidomimetics & Drug
Design
Executive Summary
2-Ethylproline hydrochloride (also known as

-ethylproline) is a non-proteinogenic,

-disubstituted amino acid. Unlike standard proline, which already constrains peptide backbone
flexibility, the addition of an ethyl group at the C2 (

) position creates an "ultra-rigid" scaffold. This modification is pivotal in drug development for
locking peptide conformations (restricting

and

torsion angles), preventing enzymatic degradation by proteases, and serving as a chiral
catalyst in organic synthesis.
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Critical Distinction: Researchers must distinguish this compound from L-Proline ethyl ester

hydrochloride (CAS 33305-75-8). The latter is a C-terminal ester protection group, whereas 2-

Ethylproline involves a carbon-carbon bond modification at the chiral center, fundamentally

altering the amino acid's steric properties.

Chemical Identity & Stereochemistry
The precise identification of stereoisomers is essential for reproducibility in medicinal chemistry.

Property Detail

IUPAC Name
2-Ethylpyrrolidine-2-carboxylic acid

hydrochloride

Common Name -Ethylproline hydrochloride

Molecular Formula

Molecular Weight 179.64 g/mol

Solubility
Soluble in water, methanol; sparingly soluble in

non-polar solvents.

Validated CAS Registry Numbers
Stereoisomer CAS Number Description

(S)-Enantiomer 1431699-61-4

The natural L-proline

analogue; most common in

peptidomimetics.

(R)-Enantiomer 1431699-60-3

The D-proline analogue; used

for inducing reverse-turn

structures.

Racemic 1332530-89-8

(±)-2-Ethylproline HCl; used

when chirality is not the

primary variable.

Structural Significance in Medicinal Chemistry[1][2]
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The introduction of the ethyl group at the

-position induces the "Alpha-Methyl/Ethyl Effect."

Conformational Locking: The steric bulk of the ethyl group forces the pyrrolidine ring and the

preceding peptide bond into highly specific geometries. It strongly favors the cis-amide bond

conformation (relative to the preceding residue) more than native proline, stabilizing type VI

-turns.

Proteolytic Stability: The quaternary carbon center eliminates the

-proton. This renders the residue completely resistant to racemization and prevents
abstraction by proteases, significantly extending the half-life of peptide drugs in vivo.

Hydrophobicity: The ethyl group increases lipophilicity compared to the methyl analogue (

-methylproline), potentially improving membrane permeability.

Visualization: The Structural Impact
The following diagram illustrates the steric clash introduced by the ethyl group that restricts

rotation.
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Caption: The substitution of the alpha-proton with an ethyl group creates a quaternary center,

locking conformation and blocking proteolysis.[1][2][3]

Synthetic Methodology: The Seebach Protocol
The synthesis of
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-alkylated amino acids without racemization is non-trivial. The authoritative method is the
Seebach Self-Regeneration of Stereocenters (SRS). This protocol uses a chiral auxiliary that is
part of the substrate itself, allowing the "memory" of chirality to be preserved during the
destruction of the original stereocenter.

The SRS Mechanism[4]
Condensation: L-Proline reacts with chloral (or pivalaldehyde) to form a bicyclic

oxazolidinone. The new chiral center (acetal) is controlled by the existing proline chirality.

Enolization: Treatment with a strong base (LDA) removes the

-proton, destroying the original stereocenter. However, the acetal center remains intact,
anchoring the molecule's chirality.

Alkylation: The electrophile (Ethyl Iodide) approaches from the less hindered face (opposite

the bulky acetal group), regenerating the original stereocenter with high fidelity.

Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding enantiopure 2-ethylproline.

Visualization: Seebach SRS Workflow
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Caption: The Seebach SRS pathway preserves chirality via a temporary acetal stereocenter

during the enolate phase.

Experimental Protocol: Synthesis of (S)-2-Ethylproline
HCl
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Safety Note: This protocol involves pyrophoric reagents (LDA) and alkylating agents (Ethyl

Iodide). Perform all steps in a fume hood under inert atmosphere (Argon/Nitrogen).

Reagents
(S)-Proline (Starting material)[1]

Chloral hydrate or Pivalaldehyde (Auxiliary former)

LDA (Lithium Diisopropylamide)

Ethyl Iodide (EtI)

6N HCl

Step-by-Step Procedure
Protection (Oxazolidinone Formation):

Reflux L-Proline with chloral hydrate in chloroform with a catalytic amount of p-TsOH.

Perform Dean-Stark water removal.

Checkpoint: Verify formation of the bicyclic product via NMR (distinct acetal proton signal).

Alkylation (The Critical Step):

Cool a solution of the oxazolidinone in dry THF to -78°C.

Add LDA (1.1 eq) dropwise over 30 minutes. The solution may turn yellow/orange (enolate

formation).

Stir for 45 minutes at -78°C.

Add Ethyl Iodide (1.2 eq) slowly.

Allow the reaction to warm to -20°C over 4 hours.

Quench: Add saturated
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solution. Extract with ether.

Hydrolysis & Salt Formation:

Dissolve the alkylated intermediate in 6N HCl.

Reflux for 6–12 hours. (This cleaves the chloral/pivalaldehyde auxiliary).

Wash the aqueous layer with dichloromethane to remove the aldehyde byproduct.

Concentrate the aqueous layer in vacuo.

Recrystallization: Recrystallize the residue from EtOH/Et2O to obtain pure (S)-2-
Ethylproline hydrochloride.

Analytical Characterization
To validate the identity of the synthesized or purchased compound, compare against these

standard parameters:

1H NMR (D2O): Look for the disappearance of the

-proton signal (typically around 4.0-4.5 ppm in native proline). Observe the new ethyl triplet (

0.9 ppm) and quartet (

1.8-2.0 ppm).

Mass Spectrometry (ESI+):

Expected [M+H]+: 144.1 (Free base mass + H)

Note: The HCl salt will dissociate in MS; you are detecting the cation.

Optical Rotation:

Specific rotation

values are highly sensitive to pH and concentration. Compare strictly with the Certificate of
Analysis (CoA) of the specific batch, as trace isomers significantly shift this value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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